1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
CAS No.: 2551120-40-0
Cat. No.: VC4222842
Molecular Formula: C12H16N2
Molecular Weight: 188.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551120-40-0 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.274 |
| IUPAC Name | 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole |
| Standard InChI | InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 |
| Standard InChI Key | AXGWGFKZVZWXIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=CC(=N1)C#C)C2CC2 |
Introduction
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. This specific compound features a tert-butyl group, a cyclopropyl group, and an ethynyl group attached to the pyrazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry .
Structural Analysis
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups.
Synthesis
The synthesis of 1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole involves several synthetic routes, typically requiring specific reagents and conditions to form the pyrazole structure while incorporating the tert-butyl, cyclopropyl, and ethynyl groups.
Chemical Reactions and Mechanism of Action
This compound can participate in various chemical reactions, often requiring specific conditions such as temperature and solvent choice. Its mechanism of action in biological systems may involve interaction with specific receptors or enzymes, influencing biochemical pathways.
Potential Applications
Research into its biological activity suggests potential applications in areas such as oncology or neurology. Further studies are needed to explore its full potential in various scientific fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume